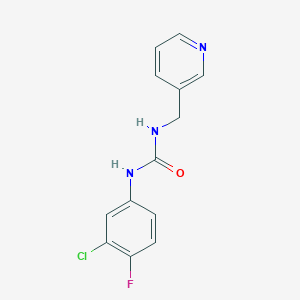![molecular formula C10H4ClF4N3OS B5429174 2-chloro-4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5429174.png)
2-chloro-4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide” is an organic compound of the pyrimidinedione chemical class . It is also known as Saflufenacil, which is used as an herbicide . The compound acts by inhibiting the enzyme protoporphyrinogen oxidase to control broadleaf weeds in crops including soybeans and corn .
Synthesis Analysis
The key step in the preparation of saflufenacil involved the reaction between a substituted aniline and an oxazinone . Specifically, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one were heated in acetic acid to form the ring systems of the herbicide in over 90% yield .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidinedione ring system, a thiadiazol ring, and a benzamide group . The presence of fluorine atoms in the structure contributes to its unique physical and chemical properties .Chemical Reactions Analysis
The compound is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The detailed chemistry of this compound and its reactions are still under investigation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 500.85 g/mol . It is characterized by its density of 1.595 g/mL and a melting point of 189.9 °C . It is soluble in water at 2100 mg/L at 20 °C .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4N3OS/c11-6-3-4(12)1-2-5(6)7(19)16-9-18-17-8(20-9)10(13,14)15/h1-3H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYXZULIKXKTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NC2=NN=C(S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(cyclopropylamino)sulfonyl]-4'-fluoro-3'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5429101.png)
![8-fluoro-2-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]carbonyl}quinolin-4(1H)-one](/img/structure/B5429105.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5429118.png)

![benzyl 4-[2-(2-methoxyphenyl)vinyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5429132.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide hydrochloride](/img/structure/B5429146.png)
![5-[(butylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5429153.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)-3-nitrophenyl]acrylonitrile](/img/structure/B5429154.png)
![N-cyclopropyl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5429161.png)
![2-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B5429163.png)
![methyl 4-methyl-N-{2,2,2-trichloro-1-[(4-morpholinylcarbonothioyl)amino]ethyl}benzenecarboximidoate](/img/structure/B5429192.png)
![N-(2,6-dichlorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5429200.png)
![N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5429201.png)
![N-[4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoyl]glycine](/img/structure/B5429202.png)